![molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1](/img/structure/B1145563.png)

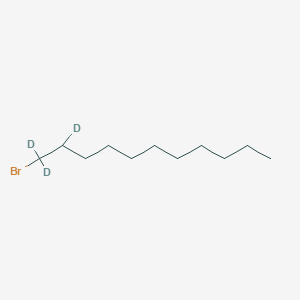

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex furan derivatives often involves multi-step reactions that include cyclization, condensation, and sometimes rearrangement reactions. For example, furan derivatives are synthesized by treating acetic acids with sodium acetate in acetic anhydride or by heating esters with sodium hydroxide or sodium hydride in dioxane, indicating the sensitivity of furan synthesis to substituent effects (Horaguchi et al., 1990).

Molecular Structure Analysis

Crystal structure determination through methods like single-crystal X-ray diffraction plays a critical role in understanding the molecular structure of furan derivatives. The analysis often reveals the conformation of furan rings and their substituents, showing planar or twisted conformations and how these structures relate to their chemical properties (Wang et al., 2011).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including electrophilic substitutions, cycloadditions, and nucleophilic additions. Their reactivity can be significantly influenced by substituents on the furan ring, leading to a diverse range of products. The reactions often employ catalysts like palladium iodide for oxidative carbonylation or samarium diiodide for reduction-elimination processes (Gabriele et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Stereoselective Synthesis and Derivative Formation : Research by Gerber and Vogel (2001) demonstrates the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showcasing methods for constructing complex molecular architectures from simpler components. This highlights the compound's relevance in creating specific molecular configurations for advanced synthetic applications (Gerber & Vogel, 2001).

Cytotoxicity and Pharmacological Potential : Meilert, Pettit, and Vogel (2004) explored the transformation of furan derivatives into spiroketal structures, with some derivatives showing evidence of inhibiting cancer cell growth. This indicates the potential use of furan-based compounds in developing therapeutic agents targeting specific cancer cells (Meilert, Pettit, & Vogel, 2004).

Chemical Transformations and Novel Derivatives : Research by Campbell, Collins, and James (1989) on cyclopenta[b]furan derivatives formed by intramolecular displacement reactions illustrates the compound's versatility in generating novel chemical structures, which could be pivotal in materials science or pharmacology (Campbell, Collins, & James, 1989).

Advanced Chemical Structures and Characterization

Crystal Structure Determination : Wang et al. (2011) described the synthesis and crystal structure determination of a 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a process critical for understanding the molecular geometry and potential interactions of cyclopenta[b]furan derivatives. This work underlines the importance of structural analysis in the development of new compounds with specific physical or chemical properties (Wang et al., 2011).

Chiral Resolution and Configuration Determination : Nemoto et al. (2004) demonstrated the chiral resolution and determination of absolute configuration for cyclopenta[b]furan derivatives, a crucial step in the development of enantiomerically pure compounds for pharmaceutical applications (Nemoto et al., 2004).

Propiedades

IUPAC Name |

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUVARNLPCHRRP-AWYUYJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-((S,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/no-structure.png)

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)